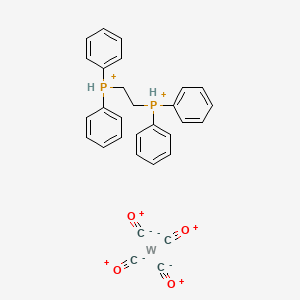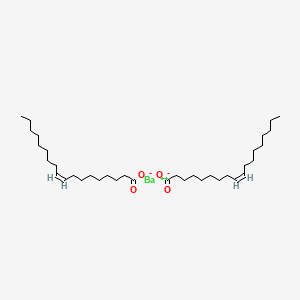
ネオペタシテニン
概要
説明
科学的研究の応用
Neopetasitenine has several applications in scientific research:
Chemistry: It serves as a model compound for studying the behavior of pyrrolizidine alkaloids.
Biology: Research on neopetasitenine helps understand its toxicological effects on liver cells.
Medicine: Studies focus on its potential carcinogenic properties and its metabolism in the human body.
Industry: Although not widely used industrially, neopetasitenine’s extraction and analysis are important for food safety and pharmacokinetic studies
作用機序
Target of Action
Neopetasitenine, also known as Acetylfukinotoxin, is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are found in plants mainly belonging to Families Asteraceae/Compositae, Boraginaceae, and Fabaceae/Leguminosae
Mode of Action
It is known that pyrrolizidine alkaloids, the group to which neopetasitenine belongs, are hepatotoxic . This suggests that they may interact with liver cells and potentially disrupt normal liver function.
Biochemical Pathways
Given its classification as a pyrrolizidine alkaloid, it is likely that it interacts with biochemical pathways in the liver, potentially leading to hepatotoxicity .
Pharmacokinetics
Neopetasitenine is rapidly absorbed and converted to petasitenine, its carcinogenic deacetylated metabolite, after oral administration . Petasitenine is slowly cleared from plasma . The human pharmacokinetics of Neopetasitenine were estimated using a simplified physiologically based pharmacokinetic (PBPK) model formulated on experimental pharmacokinetic rat data .
Result of Action
It is known that pyrrolizidine alkaloids, the group to which neopetasitenine belongs, are hepatotoxic . This suggests that they may cause damage to liver cells and potentially disrupt normal liver function.
Action Environment
It is known that the plant from which it is derived, petasites japonicus, is widely consumed, suggesting that dietary intake and exposure could potentially influence its action .
It is also important to note that due to its hepatotoxicity, consumption of plants or foods containing pyrrolizidine alkaloids like Neopetasitenine is restricted or prohibited in many countries .
生化学分析
Biochemical Properties
Neopetasitenine interacts with various biomolecules in biochemical reactions . It is rapidly absorbed and converted to petasitenine, its deacetylated metabolite, after oral administration
Cellular Effects
Neopetasitenine has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . In vitro hepatotoxicity of Neopetasitenine was observed due to its high concentrations in the medium for human hepatocyte-like cell line HepaRG cells .
Molecular Mechanism
The molecular mechanism of Neopetasitenine involves its conversion to petasitenine, a process that likely involves binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Neopetasitenine change over time
Dosage Effects in Animal Models
The effects of Neopetasitenine vary with different dosages in animal models .
Metabolic Pathways
Neopetasitenine is involved in specific metabolic pathways . It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
Neopetasitenine is transported and distributed within cells and tissues . It may interact with certain transporters or binding proteins, and these interactions could influence its localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions: Neopetasitenine can be isolated from Petasites japonicus through a series of extraction and purification steps. The plant material is typically dried and ground before being subjected to solvent extraction using organic solvents such as methanol or ethanol . The crude extract is then purified using chromatographic techniques to isolate neopetasitenine.
Industrial Production Methods: large-scale extraction would follow similar principles as laboratory extraction, with emphasis on safety and efficiency .
化学反応の分析
Types of Reactions: Neopetasitenine undergoes various chemical reactions, including:
Oxidation: Neopetasitenine can be oxidized to form its corresponding N-oxide.
Reduction: Reduction reactions can convert neopetasitenine to its reduced forms.
Substitution: Neopetasitenine can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of neopetasitenine typically yields its N-oxide, while reduction can produce various reduced derivatives .
類似化合物との比較
Petasitenine: The deacetylated metabolite of neopetasitenine, known for its carcinogenic properties.
Senkirkine: Another pyrrolizidine alkaloid found in Petasites japonicus with similar toxicological profiles.
Secopetasitenine: A newly identified otonecine-type pyrrolizidine alkaloid from Petasites japonicus.
Uniqueness: Neopetasitenine is unique due to its rapid absorption and conversion to petasitenine, making it a significant compound for studying the pharmacokinetics and toxicology of pyrrolizidine alkaloids .
特性
IUPAC Name |
[(1R,3'R,4R,6R,7R,11Z)-3',6,7,14-tetramethyl-3,8,17-trioxospiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO8/c1-12-10-21(13(2)29-21)19(26)28-16-7-9-22(5)8-6-15(17(16)24)11-27-18(25)20(12,4)30-14(3)23/h6,12-13,16H,7-11H2,1-5H3/b15-6-/t12-,13-,16-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNVXCSFOWGBQP-MWTIQZJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@]1(C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316916 | |
| Record name | Neopetasitenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Neopetasitenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60409-51-0 | |
| Record name | Neopetasitenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60409-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylfukinotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060409510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neopetasitenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neopetasitenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212 °C | |
| Record name | Neopetasitenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate](/img/structure/B1609194.png)

![[(E)-2-cyanoethenyl]azanium;prop-2-enoic acid](/img/structure/B1609197.png)




